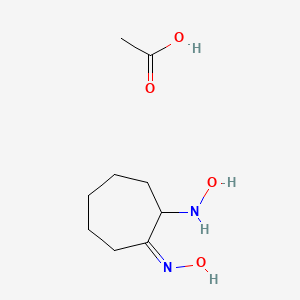

(1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

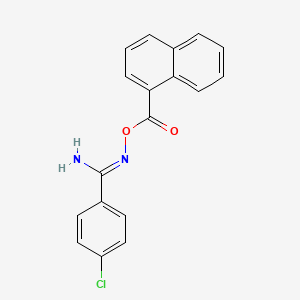

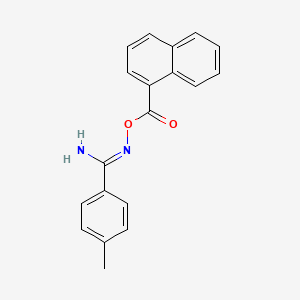

Oxime esters, which may be similar to the compound you’re asking about, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Synthesis Analysis

The synthesis of oxime esters involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . Another method involves the oxidation–oximization of cyclohexane with ammonium acetate .Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as 3D visualization programs like VESTA , or through graph and hypergraph models .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be computed using tools like ProtParam , which calculates parameters such as the molecular weight, theoretical pI, amino acid composition, atomic composition, and more.Safety and Hazards

Mecanismo De Acción

Target of Action

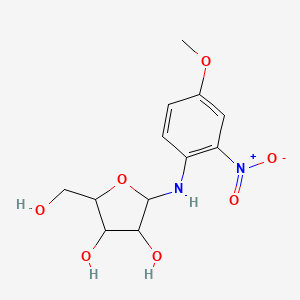

It is known that oxime compounds, in general, are versatile building blocks widely applied in organic synthesis . They are valuable structural motifs in numerous bioactive molecules .

Mode of Action

The mode of action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involves a cascade reaction for oxidation–oximization . Tetrahedral Ti sites in Ni-containing hollow titanium silicalite can serve as bifunctional catalytic centers . This methodology provides a direct approach to prepare cyclohexanone oxime .

Biochemical Pathways

The biochemical pathways affected by (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) involve the cyclization/functionalization of unsaturated oxime esters (ethers). This is a powerful strategy for the synthesis of versatile functionalized nitrogen-containing scaffolds . The cascade cyclization of unsaturated oxime esters (ethers) with different functional group reagents is a key part of this process .

Result of Action

The result of the action of (1Z)-2-(hydroxyamino)cycloheptanone oxime acetate (salt) is the production of cyclohexanone oxime . This compound is an important precursor for Nylon-6 . The reaction yields cyclohexanone oxime with 50.7% selectivity (13.6% conversion) .

Action Environment

The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, the electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source . The adsorption of nitrogen species plays a central role in catalytic performance .

Propiedades

IUPAC Name |

acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.C2H4O2/c10-8-6-4-2-1-3-5-7(6)9-11;1-2(3)4/h6,8,10-11H,1-5H2;1H3,(H,3,4)/b9-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYYRIWAFIMBPT-VILQZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(C(=NO)CC1)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CCC(/C(=N\O)/CC1)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

acetic acid;(NZ)-N-[2-(hydroxyamino)cycloheptylidene]hydroxylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)

![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)

![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)